Cas no 62290-17-9 (Ethyl 3-(bromomethyl)benzoate)
Ethyl 3-(bromomethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-(bromomethyl)benzoate
- 3-(Ethoxycarbonyl)benzyl bromide
- 1-carboethoxy-3-bromomethylbenzene
- 3-bromomethyl-benzoic acid ethyl ester
- 3-carboethoxybenzylbromide
- ethyl 3-bromomethylbenzoate
- J-520807
- AMY13664
- AKOS015891013
- BS-29020
- DFHLEVVOQATPLA-UHFFFAOYSA-N
- FT-0720865
- 3-Carboethoxybenzyl bromide
- DTXSID30446139
- MFCD13185929
- A8609
- SCHEMBL4508966
- Benzoic acid, 3-(bromomethyl)-, ethyl ester
- 62290-17-9
- G79057
- DA-04334
-
- MDL: MFCD13185929
- Inchi: 1S/C10H11BrO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3
- InChI Key: DFHLEVVOQATPLA-UHFFFAOYSA-N
- SMILES: BrCC1=CC=CC(C(=O)OCC)=C1
Computed Properties
- Exact Mass: 241.99400
- Monoisotopic Mass: 241.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.402
- Boiling Point: 304 ºC
- Flash Point: 138 ºC
- Refractive Index: 1.551
- PSA: 26.30000
- LogP: 2.75820
Ethyl 3-(bromomethyl)benzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 3-(bromomethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098079-1g |
Ethyl 3-(bromomethyl)benzoate |
62290-17-9 | 95% | 1g |
$383.16 | 2023-09-01 | |
| Chemenu | CM157999-1g |
Ethyl 3-(bromomethyl)benzoate |
62290-17-9 | 95% | 1g |
$430 | 2022-12-31 | |
| 1PlusChem | 1P00ED3J-250mg |
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62290-17-9 | 96%(GC) | 250mg |
$215.00 | 2024-04-22 | |
| 1PlusChem | 1P00ED3J-1g |
Ethyl 3-(bromomethyl)benzoate |
62290-17-9 | 96%(GC) | 1g |
$531.00 | 2024-04-22 | |
| 1PlusChem | 1P00ED3J-5g |
Ethyl 3-(bromomethyl)benzoate |
62290-17-9 | 96%(GC) | 5g |
$1561.00 | 2024-04-22 | |
| Aaron | AR00EDBV-100mg |
ETHYL 3-(BROMOMETHYL)BENZOATE |
62290-17-9 | 95% | 100mg |
$29.00 | 2025-02-17 | |
| Aaron | AR00EDBV-250mg |
ETHYL 3-(BROMOMETHYL)BENZOATE |
62290-17-9 | 95% | 250mg |
$46.00 | 2025-02-17 | |
| Aaron | AR00EDBV-1g |
ETHYL 3-(BROMOMETHYL)BENZOATE |
62290-17-9 | 95% | 1g |
$124.00 | 2025-02-17 | |
| Aaron | AR00EDBV-5g |
ETHYL 3-(BROMOMETHYL)BENZOATE |
62290-17-9 | 95% | 5g |
$391.00 | 2025-02-17 | |
| Aaron | AR00EDBV-25g |
ETHYL 3-(BROMOMETHYL)BENZOATE |
62290-17-9 | 95% | 25g |
$1876.00 | 2025-02-17 |
Ethyl 3-(bromomethyl)benzoate Suppliers
Ethyl 3-(bromomethyl)benzoate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Ethyl 3-(bromomethyl)benzoate
Ethyl 3-(bromomethyl)benzoate: A Comprehensive Overview
Ethyl 3-(bromomethyl)benzoate, with the CAS number 62290-17-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry. This compound is characterized by its benzoate ester functional group and a bromomethyl substituent, which imparts unique chemical properties. Recent studies have highlighted its potential applications in drug discovery, material science, and organic synthesis.
The structure of Ethyl 3-(bromomethyl)benzoate consists of a benzene ring substituted with a bromomethyl group at the meta position and an ethyl ester group. This configuration allows for a range of reactivity, making it a valuable intermediate in organic synthesis. Researchers have explored its use in Suzuki-Miyaura coupling reactions, where the bromine atom serves as a leaving group, facilitating the formation of biaryl compounds. These biaryl compounds are of particular interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.
Recent advancements in catalytic asymmetric synthesis have also brought Ethyl 3-(bromomethyl)benzoate into focus. Its ability to undergo enantioselective transformations has been leveraged to produce chiral building blocks for complex molecule construction. For instance, studies published in the Journal of Organic Chemistry demonstrate how this compound can be used to synthesize enantiopure α-bromoamides, which are valuable intermediates in the development of bioactive compounds.
In addition to its role in synthesis, Ethyl 3-(bromomethyl)benzoate has been investigated for its potential in polymer chemistry. The bromomethyl group can undergo polymerization under specific conditions, leading to the formation of novel polymeric materials with tailored properties. These materials exhibit promising applications in drug delivery systems and stimuli-responsive polymers, as highlighted in recent research published in Macromolecules.
The synthesis of Ethyl 3-(bromomethyl)benzoate typically involves multi-step processes that combine nucleophilic aromatic substitution and esterification reactions. Recent optimizations have focused on improving reaction efficiency and reducing environmental impact. For example, researchers have developed catalytic protocols using transition metal catalysts that significantly enhance the yield and selectivity of the synthesis process.
From a spectroscopic standpoint, Ethyl 3-(bromomethyl)benzoate exhibits distinct UV-vis absorption characteristics due to its conjugated π-system. This property has been exploited in the development of fluorescent sensors for detecting specific analytes in environmental monitoring applications. Studies published in Analytical Chemistry demonstrate how this compound can be incorporated into sensor designs that detect heavy metal ions with high sensitivity.
In conclusion, Ethyl 3-(bromomethyl)benzoate (CAS No: 62290-17-9) is a multifaceted compound with diverse applications across various chemical disciplines. Its unique structure enables it to serve as a valuable intermediate in organic synthesis, drug discovery, and material science. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing chemical innovation.
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